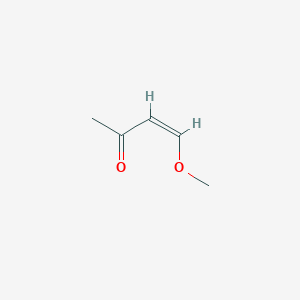

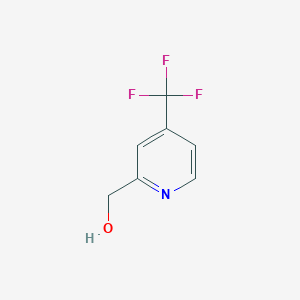

3-Cyano-6-methyl-2(1H)-pyridinone

Overview

Description

Synthesis of Functionalized Pyridinones

The synthesis of 3-cyano-6-methyl-2(1H)-pyridinone derivatives has been explored through various reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and related compounds . Similarly, the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with different pharmacophores has been described, showing moderate antitumor potential in in vitro assays .

Molecular Structure and Chemical Transformations

The molecular structure and dynamic properties of cyano-substituted pyridinones have been studied using spectroscopic methods, cyclic voltammetry, and theoretical calculations. For example, the dynamic behavior of methylene chains in 5-cyanonpyridinophane-6-ones has been elucidated, revealing insights into the energy barriers associated with conformational changes . Additionally, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has been analyzed, highlighting the importance of C–H⋯N, C–H⋯π, and π⋯π interactions .

Physical and Chemical Properties

The physical and chemical properties of 3-cyano-6-methyl-2(1H)-pyridinone derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins can lead to ring transformations into 3-amino- or 6-cyano-substituted 2-pyridinone systems, depending on the reaction conditions . Moreover, the synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters have been investigated, with some compounds showing positive inotropic activity .

Chemical Reactions Analysis

The reactivity of 3-cyano-6-methyl-2(1H)-pyridinone derivatives in various chemical reactions has been a subject of interest. For example, the synthesis and reactions of 3-pyrrolidinones have been reviewed, demonstrating their versatility as synthetic intermediates for the production of a wide range of heterocyclic compounds . Additionally, the formation of pseudopolymorphs and cocrystals of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been reported, with the occurrence of in situ nucleophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Transformation

- 3-Cyano-6-methyl-2(1H)-pyridinone is involved in the synthesis of various pyridinone systems through cycloaddition reactions and ring transformations. These transformations can lead to the formation of compounds like methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylates, providing insights into the mechanisms of amine substituent loss or retention (Vandenberghe et al., 1996).

Catalytic Synthesis

- The compound has been synthesized using 1,4-diaza-bicyclo[2,2,2]octane (DABCO) as a catalyst in ethanol. This showcases its efficiency in the synthesis of 3-cyano-pyridines, which are characterized through various analytical techniques (Beheshtia et al., 2010).

Anticancer Potential

- 3-Cyano-6-methyl-2(1H)-pyridinone derivatives have been evaluated for their in vitro anticancer activity. Certain compounds demonstrated moderate antitumor potential against specific tumor cell lines, suggesting their potential as therapeutic agents (Rostom et al., 2011).

Functionalized Derivatives

- Research on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone demonstrates the versatility of these compounds in creating fused systems with potential applications in various fields (Mekheimer et al., 1997).

Mass Spectrometry Studies

- The compound has been studied using tandem mass spectrometry, providing insights into its fragmentation behavior influenced by electron affinity and steric effects. This research contributes to the understanding of pyridinone's chemical properties (Marinkovic et al., 2009).

Structural Studies

- Investigations into the physical and structural properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, including 3-Cyano-6-methyl-2(1H)-pyridinone, contribute to understanding hydrogen bonding and molecular interactions, crucial for drug design and material science (Nelson et al., 1988).

Tautomerism Studies

- Research into the tautomerism of 2-Aminopyridines and 2(1H)-pyridinones, including 3-Cyano-6-methyl-2(1H)-pyridinone, provides valuable insights into their chemical behavior and stability, essential for pharmaceutical applications (Davoodnia et al., 2011).

Future Directions

properties

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMGYEKEYXUTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063375 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-6-methyl-2(1H)-pyridinone | |

CAS RN |

4241-27-4 | |

| Record name | 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4241-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4241-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-6-methyl-2-oxonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

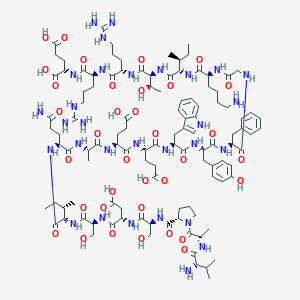

Q1: What is unique about the interactions of 3-Cyano-6-methyl-2(1H)-pyridinone (Hcmp) with copper(I)?

A: Hcmp readily forms tetrahedral complexes with copper(I) ions (CuN4). These complexes can further self-assemble into intricate supramolecular structures through a combination of coordination bonds and intermolecular hydrogen bonding. [, ] The type of counteranion present (e.g., ClO4-, BF4-, PF6-, CF3SO3-) influences the hydrogen-bonding mode and distances between Hcmp molecules, leading to distinct 3D architectures. For instance, smaller anions result in open square channels within the framework, while larger anions lead to interpenetrated diamond-like frameworks with larger cavities. []

Q2: What types of supramolecular architectures have been achieved using Hcmp and how are they controlled?

A: Research has demonstrated that Hcmp can be used to construct a variety of supramolecular architectures, including three-dimensional channel structures and multi-fold interpenetrated diamondoid architectures. [] The key to controlling the self-assembly process lies in manipulating the hydrogen bonding interactions between Hcmp molecules. By changing the size of the counteranions present, researchers can influence the hydrogen bonding mode (e.g., 1:2 versus 1:1 hydrogen bonding between Hcmp molecules) and the resulting distances between them. [, ] This control over intermolecular interactions allows for fine-tuning the final supramolecular structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.